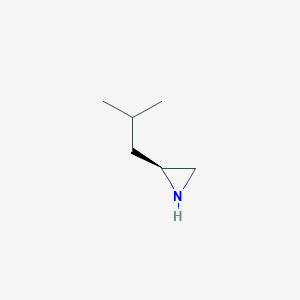

(2S)-2-(2-Methylpropyl)aziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(2-Methylpropyl)aziridine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Aziridines, including (2S)-2-(2-Methylpropyl)aziridine, are known for their significant biological properties. They serve as potent alkylating agents and have been studied for their antimicrobial and anticancer activities.

Antimicrobial Activity:

Recent studies have demonstrated that aziridine derivatives exhibit promising antibacterial properties against various strains of bacteria. For instance, compounds derived from aziridine have shown effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL . The structure-activity relationship indicates that the presence of specific substituents on the aziridine ring can enhance antibacterial efficacy .

Anticancer Properties:

Aziridines have also been evaluated for their cytotoxic effects against cancer cell lines. The compounds' ability to act as alkylating agents contributes to their potential as anticancer drugs. For example, certain aziridine derivatives demonstrated selective toxicity towards human tumor cell lines while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Synthetic Utility

This compound is recognized for its utility in organic synthesis, particularly in the preparation of complex molecules. Its three-membered ring structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic pathways.

Chiral Auxiliary:

One of the prominent applications of this compound is its role as a chiral auxiliary in asymmetric synthesis. It facilitates the creation of enantiomerically enriched compounds, which are essential in drug development. The use of aziridines as chiral synthons has been reported in the synthesis of several pharmaceutical agents, including antiviral drugs like oseltamivir (Tamiflu) . The ability to control stereochemistry during synthesis is critical for the efficacy and safety of therapeutic agents.

Case Studies

Several case studies illustrate the successful application of this compound in drug development and synthesis:

- Antibacterial Agents: A series of aziridine-thiourea derivatives were synthesized and evaluated for their antimicrobial activity. Among these, compounds with specific substituents exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

- Anticancer Research: Investigations into aziridine derivatives revealed that modifications to the aziridine ring could enhance cytotoxicity against cancer cells while reducing toxicity to normal cells. This research highlights the potential for developing targeted cancer therapies using aziridine-based compounds .

Data Tables

The following tables summarize key findings regarding the biological activities and synthetic applications of this compound:

| Compound | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Aziridine-thiourea derivative 1 | Antibacterial | 16 | Staphylococcus aureus |

| Aziridine-thiourea derivative 2 | Antibacterial | 32 | Escherichia coli |

| Aziridine derivative A | Anticancer | N/A | HeLa cell line |

| Aziridine derivative B | Anticancer | N/A | L929 murine fibroblast |

| Application | Description |

|---|---|

| Chiral Auxiliary | Used in asymmetric synthesis |

| Drug Development | Intermediate for synthesizing drugs |

| Antimicrobial Research | Evaluated against resistant bacteria |

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The three-membered aziridine ring undergoes regioselective ring-opening with nucleophiles, directed by steric and electronic effects of the 2-methylpropyl substituent.

Key Features:

-

Steric Influence : The bulky 2-methylpropyl group at C2 directs nucleophilic attack to the less hindered C3 position .

-

Protonation Effects : Acidic conditions (e.g., TFA) protonate the aziridine nitrogen, forming an aziridinium ion intermediate. This enhances reactivity and stabilizes transition states via hydrogen bonding .

Example Reaction Pathways:

Mechanistic Insight :

-

Protonation forms an aziridinium ion, enabling nucleophilic attack at C2 via a six-membered transition state stabilized by hydrogen bonding .

-

Non-activated conditions favor direct Sₙ2 substitution at C1 (adjacent to the methylpropyl group) with retention of stereochemistry .

Dimerization Reactions

Metal-catalyzed dimerization has been observed in structurally related aziridines, suggesting potential pathways for (2S)-2-(2-methylpropyl)aziridine.

Reported Examples:

-

Palladium-Induced Dimerization : Trans-[Cl₂Pd(NHC₂H₄)₂] reacts with aziridines to form β-aminoethylaziridine ligands via insertion and ring-opening .

-

Thermal Dimerization : tert-Butyl-2-methyleneaziridine dimerizes upon heating, yielding bicyclic products .

Implications for this compound :

-

Similar Pd(II) or Cu(II) complexes could induce dimerization, forming bridged structures with retention of stereochemistry .

Substitution Reactions

The methylpropyl group’s steric bulk influences substitution patterns at adjacent carbons.

Sₙ2 Displacement:

Key Finding :

Non-activated aziridines like this compound undergo substitution without ring-opening due to reduced ring strain and steric shielding .

Polymerization Potential

Bulky substituents like 2-methylpropyl suppress termination in anionic ring-opening polymerizations (AROP):

| Aziridine Derivative | kₚ/kₜ Ratio | Polymerizability |

|---|---|---|

| N-Benzyl-2-methylaziridine | 1100 | High |

| N-Benzylaziridine | 85 | Low |

Prediction :

this compound is expected to polymerize efficiently under AROP conditions, forming polyamines with controlled molecular weights .

Stereochemical Integrity

The (2S) configuration remains intact during reactions unless harsh acidic/basic conditions induce racemization. For example:

Propriétés

Numéro CAS |

23852-57-5 |

|---|---|

Formule moléculaire |

C6H13N |

Poids moléculaire |

99.17 g/mol |

Nom IUPAC |

(2S)-2-(2-methylpropyl)aziridine |

InChI |

InChI=1S/C6H13N/c1-5(2)3-6-4-7-6/h5-7H,3-4H2,1-2H3/t6-/m0/s1 |

Clé InChI |

KGHFQEDPQOKCSJ-LURJTMIESA-N |

SMILES isomérique |

CC(C)C[C@H]1CN1 |

SMILES canonique |

CC(C)CC1CN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.